Acetic acid;terbium(3+);hydrate
Description
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Properties
Molecular Formula |
C2H6O3Tb+3 |
|---|---|
Molecular Weight |
236.99 g/mol |
IUPAC Name |
acetic acid;terbium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3 |
InChI Key |
YCPLCDAWAZUBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[Tb+3] |
Origin of Product |
United States |
Coordination Chemistry and Supramolecular Architecture
Ligand Coordination Environment of Terbium(III) in Acetate (B1210297) Complexes
Terbium(III) acetate naturally forms a dimeric tetrahydrate, [Tb(CH₃COO)₃(H₂O)]₂. sciencemadness.org In its hydrated form, it is a moderately water-soluble crystalline solid that decomposes to terbium oxide upon heating. americanelements.com The acetate ions and water molecules directly coordinate to the terbium(III) center, influencing its electronic structure and, consequently, its luminescent behavior. The coordination environment around the terbium ion in various complexes is a key determinant of the efficiency of luminescence. For instance, in a complex with a tripyridinophane macrocycle bearing three acetate side arms (H₃tpptac), the terbium ion is coordinated by the nine N₆O₃ donor set of the ligand and one inner-sphere water molecule. acs.org
Rational Design of Ligands for Luminescence Sensitization
Direct excitation of the terbium(III) ion is inefficient due to its very low molar extinction coefficients. nih.govescholarship.org To overcome this, a "photo antenna" strategy is employed, where an organic ligand absorbs light and transfers the energy to the terbium(III) ion, a process known as the antenna effect. nih.govescholarship.org
The design of an efficient antenna ligand hinges on several key principles. The ligand must possess a strong absorption band, typically in the UV region, and be able to efficiently transfer the absorbed energy to the terbium(III) ion. nih.govescholarship.org This energy transfer can occur through two primary mechanisms: a long-range nonradiative transfer or a short-range Dexter exchange mechanism. nih.gov
There are two main design strategies for these antenna ligands:
Chromophoric Chelate: The antenna group contains atoms that directly bind to the terbium(III) ion. nih.govescholarship.org
Pendant Chromophore: The antenna group is not directly bonded to the terbium(III) ion. nih.govescholarship.org
The efficiency of the energy transfer is also dependent on the energy gap between the triplet state of the ligand and the emissive ⁵D₄ level of the terbium(III) ion. nih.gov
The protonation state of the ligand can significantly impact the energy transfer efficiency. This is because the protonation state affects the energy levels of the ligand, including its triplet state. By tuning the ligand's structure and the surrounding pH, the energy transfer process can be optimized to enhance the luminescence of the terbium(III) ion.
Assembly of Terbium(III)-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
Terbium(III) acetate is a valuable precursor for the synthesis of coordination polymers and MOFs. sciencemadness.org These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing. nih.govscirp.org
Terbium coordination polymers can exhibit a variety of structures, from one-dimensional chains to complex three-dimensional frameworks. For example, a terbium(III)-based coordination polymer prepared with a benzene-1,2,4,5-tetracarboxylate (B1233458) (BTEC) bridging ligand forms one-dimensional zig-zag chains. researchgate.net In another instance, terbium(III) ions, when combined with chlorocyananilate ligands and DMSO, form two-dimensional coordination polymers where [Tb(DMSO)₃]³⁺ units are bridged by the ligands. mdpi.com The dimensionality and connectivity of these polymers are dictated by the coordination preferences of the terbium(III) ion and the nature of the organic linkers.
| Ligand | Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|
| Benzene-1,2,4,5-tetracarboxylate (BTEC) | 1D | Zig-zag chains | researchgate.net |
| Chlorocyananilate | 2D | Bridged [Tb(DMSO)₃]³⁺ units | mdpi.com |
| 4,4'-oxybis(benzoate) (OBA) | 3D | Open framework with large rhombic channels | nih.gov |
A significant challenge in the design of luminescent MOFs is concentration quenching, where a high concentration of luminescent lanthanide ions leads to a decrease in the luminescence quantum yield. mdpi.com A successful strategy to overcome this is heterometallic doping, where a non-luminescent or different luminescent metal ion is introduced into the MOF structure.
For example, doping a luminescent europium(III) terephthalate (B1205515) MOF with non-luminescent Gd³⁺ ions not only dilutes the luminescent ions but also increases the probability of intersystem crossing, leading to a higher photoluminescence quantum yield. mdpi.com Similarly, co-doping a gadolinium-based MOF with both europium and terbium allows for the tuning of the emission color between red and green. rsc.org Studies on heterometallic terbium terephthalate MOFs have shown that substituting 50% of the Tb³⁺ ions with Y³⁺, Gd³⁺, or La³⁺ can significantly enhance the photoluminescence quantum yield. mdpi.com
| Host MOF | Dopant Ion(s) | Observed Effect | Reference |
|---|---|---|---|
| Europium(III) terephthalate | Gd³⁺ | Increased photoluminescence quantum yield | mdpi.com |
| Gadolinium-bipyridine-chloride | Eu³⁺ and Tb³⁺ | Tunable emission color | rsc.org |
| Terbium(III) terephthalate | Y³⁺, Gd³⁺, La³⁺ | Enhanced photoluminescence quantum yield | mdpi.com |
The study of terbium(III) acetate hydrate (B1144303) and its derivatives continues to be a vibrant area of research. From understanding the fundamental principles of ligand design to the sophisticated engineering of coordination polymers and MOFs, the ability to manipulate the coordination environment of the terbium(III) ion is paramount. These efforts are paving the way for the development of novel materials with enhanced luminescent properties for a wide range of technological applications.
Supramolecular Interactions in Acetic acid;terbium(3+);hydrate Systems
The fundamental building block of the crystal lattice is a centrosymmetric dimer, where two terbium(III) ions are bridged by four acetate ligands. Each terbium ion is further coordinated to two water molecules and one bidentate chelating acetate ligand. This coordination environment results in a nine-coordinate terbium center, a common feature for larger lanthanide ions.
The supramolecular structure is extended into a three-dimensional network through an intricate system of hydrogen bonds. These interactions involve the coordinated water molecules, the lattice water molecules, and the oxygen atoms of the acetate ligands. The coordinated water molecules act as hydrogen bond donors to the lattice water molecules and to the carboxylate oxygen atoms of adjacent dimeric units. The lattice water molecules, in turn, form hydrogen bonds with both the coordinated water molecules and the acetate ligands, effectively linking the dimeric units together.
To illustrate the key structural parameters that govern the supramolecular assembly, the following tables present crystallographic data obtained from the isostructural gadolinium(III) acetate tetrahydrate.
Table 1: Selected Interatomic Distances (Å) for [Gd(CH₃COO)₃(H₂O)₂]₂·4H₂O
| Atoms | Bond Length (Å) |
| Gd-O(acetate) | 2.454 - 2.502 |
| Gd-O(water) | 2.475 - 2.530 |
| C-C(acetate) | ~1.520 |
| C-O(acetate) | ~1.25 |
Data is based on the isostructural gadolinium compound.
Table 2: Selected Bond Angles (°) for [Gd(CH₃COO)₃(H₂O)₂]₂·4H₂O
| Atoms | Bond Angle (°) |
| O(acetate)-Gd-O(acetate) | 70.5 - 145.3 |
| O(water)-Gd-O(water) | 68.2 - 138.1 |
| O(acetate)-Gd-O(water) | 69.1 - 141.7 |
Data is based on the isostructural gadolinium compound.
The data presented in these tables highlight the coordination geometry around the central metal ion and provide the foundational information for understanding the steric and electronic factors that influence the formation of the supramolecular network. The variability in the bond angles indicates a distorted coordination polyhedron around the terbium(III) ion, which is typical for high-coordination number lanthanide complexes.
Overview of Terbium Iii Coordination Chemistry and Its Relevance
Terbium(III) ions are particularly noteworthy among the lanthanides for their characteristic bright green luminescence. tandfonline.comnih.gov This emission arises from the ⁵D₄ → ⁷Fⱼ electronic transitions of the Tb³⁺ ion, with the most intense peak typically observed around 545 nm (⁵D₄ → ⁷F₅ transition). ijcrt.orgnih.gov However, the direct excitation of the Tb³⁺ ion is inefficient due to the forbidden nature of f-f transitions. mdpi.com
Research Landscape and Scholarly Focus on Acetic Acid;terbium 3+ ;hydrate
Controlled Synthesis of this compound
The creation of terbium(III) acetate hydrate can be achieved through several methods, each offering control over the final product's purity and crystalline form.
A common and straightforward method for preparing terbium(III) acetate hydrate involves the reaction of terbium(III) oxide with dilute acetic acid. sciencemadness.org This acid-base reaction yields a soluble terbium acetate solution. The general pathway can be represented as:
Tb₂O₃ + 6 CH₃COOH → 2 Tb(CH₃COO)₃ + 3 H₂O
Care must be taken with the concentration of the acetic acid; if it is too concentrated, the terbium acetate product may precipitate out of the solution prematurely. sciencemadness.org Should this occur, the addition of water can redissolve the material. sciencemadness.org Following the reaction, crystalline terbium(III) acetate hydrate can be obtained through the evaporation of the solvent. sciencemadness.org This method is effective for producing the compound from a stable and readily available terbium precursor.
Hydrothermal synthesis is a powerful technique for producing highly crystalline materials. This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures. While specific reports on the hydrothermal synthesis of simple terbium(III) acetate hydrate are not prevalent, the technique has been successfully employed to create more complex, crystalline terbium-based materials like metal-organic frameworks (MOFs) using terbium ions. researchgate.net In these syntheses, a terbium salt (such as the acetate or chloride) is reacted with an organic linker in water or another solvent inside a sealed vessel (autoclave) and heated. This process facilitates the growth of high-quality single crystals. researchgate.net For simple terbium(III) acetate, controlled evaporation of an aqueous solution can yield large, colorless triclinic crystals over time. sciencemadness.org
Table 1: Crystallization Methods for Terbium Acetate
| Method | Description | Precursors | Resulting Form |
|---|---|---|---|
| Evaporation | Dissolving a terbium source in acetic acid and allowing the solvent to evaporate slowly at ambient temperature. sciencemadness.org | Terbium Oxide, Acetic Acid | Large, colorless triclinic crystals. sciencemadness.org |
| Hydrothermal | Reaction in a sealed vessel under elevated temperature and pressure to promote crystal growth. researchgate.net | Terbium Salt, Organic Ligand | High-quality single crystals of complex structures (e.g., MOFs). researchgate.net |
The sol-gel process is a versatile, low-temperature wet-chemical technique used to fabricate ceramics, thin films, and nanomaterials with high homogeneity. nih.govisca.me Terbium(III) acetate hydrate is an excellent precursor for sol-gel synthesis. sigmaaldrich.comsigmaaldrich.comamericanelements.com The process generally involves two key reactions of a precursor in a solution: hydrolysis and condensation. These reactions lead to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. isca.me With further processing, the sol evolves into a gel-like network.
This gel can then be used to produce materials in various forms. For instance, it can be deposited onto a substrate via dip-coating or spin-coating to create thin films. nih.govyoutube.com Terbium(III) acetate hydrate has been specifically identified as a sol-gel precursor for doping lead zirconate titanate thin films, which are used in electro-optic and magnetic devices. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The acetate dissolves readily in the sol, ensuring a homogeneous distribution of terbium ions within the final material structure. isca.me
This compound as a Precursor for Advanced Materials
Beyond its synthesis, the primary value of terbium(III) acetate hydrate lies in its role as a starting material for functional materials that harness the unique properties of the terbium ion.
Terbium(III) acetate hydrate serves as an effective precursor for the production of terbium oxide catalysts. sigmaaldrich.comsigmaaldrich.comheegermaterials.com These catalysts are utilized in applications such as petroleum and environmental protection. heegermaterials.com The derivation process relies on the thermal decomposition of the acetate. When heated, terbium(III) acetate tetrahydrate undergoes a series of changes. wikipedia.org
Table 2: Thermal Decomposition of Terbium(III) Acetate Tetrahydrate
| Temperature Range | Event |
|---|---|
| ~60 °C | Loss of water of hydration begins. wikipedia.org |
| ~180 °C | Formation of the anhydrous terbium acetate. wikipedia.org |
| ~220 °C | Anhydrous acetate begins to decompose. wikipedia.org |
This controlled thermal decomposition, or calcination, yields high-purity terbium oxide, a material valued for its catalytic activity. americanelements.com The use of acetate as a precursor is advantageous as it decomposes cleanly, leaving behind the desired oxide.
One of the most significant applications of terbium(III) acetate hydrate is as a precursor for luminescent materials. sigmaaldrich.comsigmaaldrich.com The compound itself exhibits a bright green fluorescence when exposed to ultraviolet light, a characteristic trait of the terbium(3+) ion. sciencemadness.org This property is exploited in the creation of phosphors and scintillators.
Terbium(III) acetate is used as the source of terbium ions, which act as an "activator" or dopant in a host material matrix. heegermaterials.com For example, it is used to produce the green phosphors essential for color television tubes and other display technologies. heegermaterials.com The acetate can be incorporated into various host lattices, such as yttrium tantalate (YTaO₄), through methods like solid-state reactions to create efficient phosphors. daneshyari.com The high solubility and clean decomposition of terbium acetate make it an ideal choice for ensuring that the terbium activator is uniformly distributed within the phosphor's crystal structure, which is crucial for achieving bright and efficient luminescence. nih.gov
Fabrication of Nanostructured Materials
This compound, commonly known as terbium(III) acetate hydrate, serves as a critical precursor and modifying agent in the synthesis of various nanostructured materials. Its utility stems from the luminescent properties of the terbium(III) ion, which can be imparted to the host nanomaterials, and its role in facilitating specific growth mechanisms and surface characteristics.
Carbon Quantum Dots (CQDs)
Interactive Data Table: Terbium-Doped Carbon Quantum Dots Synthesis
| Synthesis Method | Precursors | Key Parameters | Resulting Material | Avg. Size | Quantum Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Hydrothermal | Terbium acetate hydrate, Plumeria leaves | - | Tb³⁺-doped CQDs | 3.56 nm | - | researchgate.net |
| Hydrothermal | - | One-pot, aqueous medium | Tb-CQDs | - | - | rsc.org |
| Microwave | Plum juice, Terbium nitrate (B79036) | 7 minutes | Tb,N@CQDs | - | 35.44% | chemicalpapers.comresearchgate.net |
ZnO Nanoparticles
In the synthesis of zinc oxide (ZnO) nanoparticles, terbium(III) acetate hydrate is employed as a dopant. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com Doping ZnO nanoparticles with terbium, often along with a co-dopant like lithium to act as a charge compensator, can modify the material's optical and magnetic properties. sigmaaldrich.cnsigmaaldrich.com The synthesis of ZnO nanoparticles typically involves methods like co-precipitation or sol-gel processes, where a zinc precursor such as zinc acetate dihydrate is used. nih.govorientjchem.orgresearchgate.net During synthesis, a controlled amount of terbium(III) acetate hydrate is introduced into the reaction mixture. The terbium ions are then incorporated into the ZnO crystal lattice. This incorporation is aimed at creating materials for potential use in electro-optic and magnetic devices. sigmaaldrich.cnsigmaaldrich.com
Interactive Data Table: Doping of ZnO Nanoparticles
| Dopant Source | Co-dopant | Host Precursor | Synthesis Goal | Potential Application | Ref. |
|---|---|---|---|---|---|
| Terbium(III) acetate hydrate | Lithium (Li) | Zinc Acetate | Modify optical and magnetic properties | Electro-optic and magnetic devices | sigmaaldrich.cnsigmaaldrich.com |
Lead Zirconate Titanate (PZT) Thin Films
Terbium(III) acetate hydrate functions as a sol-gel precursor in the fabrication of lead zirconate titanate (PZT) thin films. sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com PZT, an inorganic compound with the chemical formula Pb[ZrₓTi₁₋ₓ]O₃, is a ceramic perovskite material known for its significant piezoelectric properties. wikipedia.org The sol-gel method is a form of chemical solution deposition used to produce these films. rsc.org In this process, precursors including a lead source, a zirconium source, a titanium source, and a dopant source like terbium(III) acetate hydrate are dissolved in a suitable solvent, such as 2-methoxyethanol (B45455) or 1-methoxy-2-propanol. sigmaaldrich.comrsc.org This solution (the 'sol') is deposited onto a substrate, often through spin-coating. A subsequent heat treatment (annealing) transforms the sol into a solid, crystalline thin film (the 'gel'). researchgate.net Doping the PZT structure with lanthanide elements like terbium can modify the material's ferroelectric properties. sigmaaldrich.com
Role in Coordination Polymer and Metal-Organic Framework Synthesis
Terbium(III) acetate hydrate is a valuable source of terbium ions for the synthesis of higher-order structures like coordination polymers and metal-organic frameworks (MOFs). The acetate ligands can participate in the coordination sphere or be replaced by other organic linkers during synthesis.
Coordination Polymers
Coordination polymers are formed by the self-assembly of metal ions with organic ligands. Terbium acetate itself is expected to form a coordination polymer when heated in methanol. sciencemadness.org A specific example is the synthesis of polymeric terbium(III) squarate hydrate, [{Tb₂(C₄O₄)₃(H₂O)₈}ₙ], which can be prepared hydrothermally from terbium(III) oxide and squaric acid. mdpi.com This compound features terbium ions linked by squarate ligands, forming a two-dimensional sandwiched structure. mdpi.com Such materials are of interest for their combined magnetic and luminescent properties, as the Tb³⁺ ion provides both a large magnetic moment and characteristic green luminescence. mdpi.com
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. While terbium nitrate is frequently cited as the terbium source in solvothermal syntheses of terbium-based MOFs, terbium acetate serves as a viable alternative precursor for providing the Tb³⁺ nodes. nih.govacs.orgnih.gov The synthesis often involves dissolving the terbium salt and an organic ligand (e.g., dicarboxylic acids) in a solvent like dimethylformamide (DMF), sometimes with a modulator like sodium acetate to control crystallinity. nih.govmdpi.com The resulting terbium MOFs can exhibit high thermal stability, with frameworks often stable up to 500°C. nih.gov These materials are investigated for a wide range of applications, including catalysis and fluorescence-based sensing, leveraging the Lewis acidic sites and the luminescent properties of the incorporated terbium ions. nih.govrsc.org
Interactive Data Table: Research on Terbium-Based MOFs
| MOF System | Terbium Precursor | Organic Ligand (Linker) | Synthesis Method | Key Finding/Application | Ref. |
|---|---|---|---|---|---|
| Tb-MOF | Terbium(III) nitrate hydrate | 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid | Solvothermal | Efficient heterogeneous catalyst for cyanosilylation of aldehydes | nih.gov |
| aTbMOF-TF | Terbium(III) nitrate hydrate | H₃BTC (Trimesic acid) | Solvothermal with NaOAc modulator | Transformation into terbium oxide thin films upon pyrolysis | nih.govmdpi.com |
| Y/Tb-MOF | Terbium(III) nitrate pentahydrate | 3-amino-4-hydroxybenzoic acid | - | Heterobimetallic catalyst for CO₂ cycloaddition and cyanosilylation | acs.org |
| Tb-MOF | - | 5-[5-(3,5-dicarboxyphenyl) thieno [3,2-b] thiophen-2-yl] benzene-1,3-dicarboxylic acid | - | Fluorescence sensing of Hg²⁺ ions and proton conductivity | rsc.org |
The Intricate World of Terbium(III) Acetate Hydrate: From Coordination to Luminescent Materials
Author: [Your Name] Publication Date: August 2, 2025
A fascinating and versatile compound, terbium(III) acetate hydrate, serves as a cornerstone in the development of advanced luminescent materials. Its chemical formula is generally represented as C₆H₉O₆Tb·4H₂O. americanelements.com This article delves into the coordination chemistry and supramolecular architecture of terbium(III) acetate hydrate, exploring its potential in creating highly efficient light-emitting materials.
Advanced Luminescence Spectroscopy and Photophysics
Electronic Transitions and Emission Characteristics of Terbium(III)
The distinct luminescent properties of the terbium(III) ion arise from Laporte forbidden f-f transitions. diva-portal.org While direct excitation of the Tb³⁺ ion is inefficient due to very low molar absorption coefficients, this limitation is overcome by using organic chromophores that absorb and then transfer energy to the metal ion. diva-portal.org
Analysis of ⁵D₄→⁷Fⱼ Transitions and Green Emission Signatures
The emission spectrum of terbium(III) is characterized by a series of sharp, line-like peaks resulting from transitions from the excited ⁵D₄ level to the various ⁷Fⱼ (J = 6, 5, 4, 3, 2, 1, 0) ground state levels. researchgate.netnih.gov The most prominent of these transitions is the ⁵D₄→⁷F₅ transition, which is responsible for the characteristic and intense green emission observed at approximately 545 nm. researchgate.netresearchgate.netjetir.org
Other notable transitions include the ⁵D₄→⁷F₆ (blue-green, ~489 nm), ⁵D₄→⁷F₄ (yellow, ~586 nm), and ⁵D₄→⁷F₃ (orange-red, ~622 nm) transitions. researchgate.netjetir.org The relative intensities of these emission bands can be influenced by the local symmetry of the terbium ion and the nature of the coordinating ligands. nih.gov For instance, a higher asymmetric environment around the Tb³⁺ ion can lead to enhanced emission intensity. nih.gov The hypersensitive ⁵D₄→⁷F₅ transition is particularly sensitive to the coordination environment and often exhibits stark splitting in the solid phase, indicating a less symmetric environment compared to when it is in solution. nih.gov
| Transition | Approximate Wavelength (nm) | Color |
| ⁵D₄→⁷F₆ | 489 | Blue-Green |
| ⁵D₄→⁷F₅ | 545 | Green |
| ⁵D₄→⁷F₄ | 586 | Yellow |
| ⁵D₄→⁷F₃ | 622 | Orange-Red |
This table outlines the primary electronic transitions of the Terbium(III) ion and their corresponding approximate emission wavelengths and colors.
Mechanisms of Energy Transfer in Terbium(III) Complexes
Förster Resonance Energy Transfer (FRET) Pathways
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism based on dipole-dipole interactions between a donor (the antenna ligand) and an acceptor (the terbium ion). diva-portal.org This long-range mechanism can occur over distances up to 100 Å and has a characteristic r⁻⁶ distance dependence, where 'r' is the distance between the donor and acceptor. diva-portal.orgpnas.org While triplet-mediated sensitization is often considered the primary pathway, energy transfer from the singlet excited state (S₁) of the ligand can also be efficient. diva-portal.org In some systems, FRET from the S₁ state of the ligand to an excited state of the lanthanide ion has been observed. chemrxiv.orgchemrxiv.org The use of terbium chelates as donors in FRET has several advantages, including a long donor lifetime (in the millisecond range) and a large Förster distance (R₀), which is the distance at which 50% of the energy is transferred. pnas.org
Dexter Electron Exchange Energy Transfer Theory
The Dexter energy transfer mechanism is a short-range process that relies on the exchange of electrons between the donor and acceptor. diva-portal.org This mechanism requires an overlap of the molecular orbitals of the donor and acceptor and is typically effective over distances of less than 10 Å. chemrxiv.org In many lanthanide complexes, the primary pathway for sensitization is considered to be Dexter-type energy transfer from the triplet excited state (T₁) of the antenna ligand to the emissive ⁵D₄ state of the terbium(III) ion. diva-portal.orgaip.org For efficient Dexter transfer to occur, the energy of the ligand's triplet state should be appropriately positioned above the accepting energy level of the lanthanide ion. nih.gov
Intramolecular Energy Transfer Processes
Intramolecular energy transfer is the fundamental process by which an organic ligand sensitizes a coordinated terbium(III) ion. aip.org This process typically involves the following steps:
Absorption: The organic ligand absorbs incident light, transitioning to an excited singlet state (S₁). diva-portal.org
Intersystem Crossing (ISC): The excited singlet state undergoes rapid intersystem crossing to a lower-energy triplet state (T₁). diva-portal.org
Energy Transfer: The energy is then transferred from the ligand's triplet state to an excited state of the terbium(III) ion, most commonly the ⁵D₄ state. diva-portal.orgaip.org
Emission: The excited terbium(III) ion then relaxes to its ground state by emitting a photon, resulting in the characteristic line-like emission spectrum. diva-portal.org
The efficiency of this entire process is highly dependent on the energy levels of the ligand's singlet and triplet states relative to the accepting energy levels of the terbium(III) ion. aip.org
Quantitative Photoluminescence Metrics
The efficiency and dynamics of the luminescence process in terbium(III) acetate (B1210297) hydrate (B1144303) are quantified by its luminescence quantum yield and excited-state lifetime. These parameters are crucial for evaluating the material's performance in various optical applications.
The luminescence quantum yield (ΦL) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. For terbium(III) complexes, the quantum yield is highly dependent on the coordination environment, which influences the efficiency of both the sensitization process (energy transfer from the ligand to the metal ion) and the radiative decay of the excited Tb³⁺ ion.
ΦL = ηsens * ΦLn = ηsens * (kr / (kr + knr))
Research on various terbium(III) complexes has shown a wide range of quantum yields, highlighting the importance of the ligand structure. For instance, a polymeric terbium(III) squarate hydrate exhibits a quantum yield of 25%. mdpi.com In contrast, a novel dinuclear terbium(III) complex stabilized by salicylate and nitrate (B79036) ligands has demonstrated an exceptionally high quantum yield of 90% at room temperature. rsc.org While specific quantum yield data for terbium(III) acetate hydrate is not extensively reported in isolation, studies on related complexes with carboxylate ligands provide valuable insights. The acetate ligands, along with coordinated water molecules, play a significant role in the photophysical properties. acs.orgacs.orgresearchgate.net Optimization of the quantum yield for terbium(III) acetate hydrate would involve strategies to maximize energy transfer from the acetate ligand to the Tb³⁺ ion and minimize non-radiative decay pathways, for example, by replacing coordinated water molecules with other ligands.
| Complex | Quantum Yield (ΦL) | Reference |
|---|---|---|
| Polymeric terbium(III) squarate hydrate | 25% | mdpi.com |
| (C6H16N)3[Tb2(Hsal)3(NO3)6] | 90% | rsc.org |
| Tris-complex of Tb(III) with pyridine-2,6-dicarboxylate | ~40% | nih.gov |
The excited-state lifetime (τ) is the average time the Tb³⁺ ion remains in its excited state (primarily the ⁵D₄ level) before returning to the ground state. researchgate.net This parameter is inversely proportional to the sum of the radiative and non-radiative decay rates (τ = 1 / (kr + knr)). Measurement of the lifetime, typically using time-resolved spectroscopy, provides a direct probe of the non-radiative processes that compete with luminescence.
For Tb³⁺ complexes, lifetimes are typically in the millisecond range. An increase in the number of coordinated pyridine-2,6-dicarboxylate (DPA) ligands from one to three results in a prolongation of the excited-state lifetime from 0.5 ms to approximately 2 ms. nih.gov A thermostable terbium complex was found to have a long lifetime of 1.71 ms at room temperature. rsc.org The presence of water molecules in the coordination sphere of terbium(III) acetate hydrate is a significant factor affecting its excited-state lifetime. Water's O-H oscillators are efficient quenchers of the Tb³⁺ excited state, providing a potent non-radiative decay channel that shortens the lifetime. chemrxiv.org Even a single coordinated water molecule can decrease the excited state lifetime by up to 40%. chemrxiv.org
Luminescence Quenching Phenomena
Luminescence quenching refers to any process that decreases the intensity of luminescence. In terbium(III) acetate hydrate, this can occur through various mechanisms, primarily non-radiative deactivation and temperature-dependent processes.
Non-radiative deactivation pathways are processes that allow the excited Tb³⁺ ion to return to the ground state without emitting a photon. The dominant mechanism for lanthanide ions, including Tb³⁺, is vibrational quenching from high-energy oscillators in the local environment. chemrxiv.org
The energy gap between the emitting ⁵D₄ level and the highest ground state manifold (⁷F₀) in Tb³⁺ is relatively large (~14,800 cm⁻¹), which makes it less susceptible to quenching by common vibrational modes compared to other lanthanides like Eu³⁺. chemrxiv.org However, O-H oscillators from coordinated water molecules in the hydrate are particularly effective at quenching Tb³⁺ luminescence. chemrxiv.org The energy of the O-H stretching vibration (~3400 cm⁻¹) is such that only a few vibrational quanta are needed to bridge the energy gap, facilitating non-radiative energy transfer. chemrxiv.org
Other oscillators, such as C-H from the acetate ligands and N-H if present, can also contribute to non-radiative decay, although they are generally less efficient than O-H oscillators. rsc.org Studies have shown that quenching of the Eu⁵D₀ excited state by amine N-H oscillators is more than twice as efficient as quenching by O-H oscillators. rsc.org An increase in non-radiative decay rates is a key contributor to luminescence quenching when the number of sensitizing ligands is decreased. nih.gov
The luminescence intensity of terbium(III) complexes often exhibits strong temperature dependence. Generally, an increase in temperature leads to a decrease in luminescence intensity, a phenomenon known as thermal quenching. mdpi.comedinst.com This occurs because higher temperatures increase the population of higher vibrational levels of the quenching modes (like O-H), enhancing the efficiency of non-radiative deactivation.
Another significant mechanism for thermal quenching is energy back-transfer from the Tb³⁺ ion to the triplet state of the ligand. researchgate.net If the energy gap between the Tb³⁺ ⁵D₄ level and the ligand's triplet state is small, thermal energy can promote the transfer of excitation energy back to the ligand, which then deactivates non-radiatively. researchgate.net The temperature dependence of luminescence can be complex, influenced by the energy barriers for both forward (ligand to Tb³⁺) and back (Tb³⁺ to ligand) energy transfer. researchgate.net The luminescence quenching of Tb³⁺ ions is often more strongly dependent on temperature than that of Eu³⁺ ions. mdpi.com In some systems, the luminescence lifetime decreases almost linearly as temperature increases. mdpi.com
Crystal Field Effects and Ligand Field Theory in Terbium(III) Photophysics
The photophysical properties of the Tb³⁺ ion in terbium(III) acetate hydrate are profoundly influenced by the local symmetry and electrostatic field created by the coordinating ligands (acetate and water). These interactions are described by crystal field theory (CFT) and the more comprehensive ligand field theory (LFT). wikipedia.org
The ground state of the free Tb³⁺ ion is ⁷F₆. In the presence of a crystal field, the (2J+1)-fold degeneracy of this and other J-manifolds is lifted, splitting them into a number of Stark sublevels. acs.orgresearchgate.net For the ⁷F₆ ground state (J=6), the crystal field removes the degeneracy of the 13 components. acs.org This splitting of the electronic energy levels directly affects the sharpness and structure of the absorption and emission bands. The fine structure observed in the characteristic ⁵D₄ → ⁷Fⱼ emission bands of terbium(III) complexes is a direct consequence of this Stark splitting. researchgate.net
The acetate and water ligands in terbium(III) acetate hydrate create a specific coordination geometry around the Tb³⁺ ion. In a related complex, a bidentate acetate ligand contributes to a nonacoordinated capped-square-antiprismatic geometry. acs.orgresearchgate.net The nature of this coordination environment—including bond lengths, bond angles, and the electron-donating properties of the ligands—determines the strength and symmetry of the ligand field. This, in turn, dictates the magnitude of the Stark splitting and the probabilities of the f-f transitions. rsc.org A stronger interaction between the 4f orbitals and the ligand orbitals can lead to an increase in the intensity of the hypersensitive transitions and can influence the rates of both radiative and non-radiative decay, thereby affecting the quantum yield and lifetime.
Stark Splitting of the Terbium(III) Ground State
The ground state of the free terbium(III) ion is designated as ⁷F₆. In the absence of an external electric field, this state is (2J+1)-fold degenerate, where J=6, resulting in 13 degenerate energy levels. However, when the Tb³⁺ ion is incorporated into a crystal lattice, such as that of terbium acetate hydrate, it is subjected to a non-spherical electric field, known as the crystal field, generated by the surrounding ligands. This crystal field perturbs the energy levels of the f-electrons and lifts the degeneracy of the J-manifolds. This phenomenon is known as the Stark effect. researchgate.net
For the ⁷F₆ ground state of Tb³⁺ in a low-symmetry crystal site, the degeneracy is completely lifted, resulting in a splitting into 13 distinct, non-degenerate energy sublevels, often referred to as Stark levels. researchgate.net The magnitude of this splitting and the specific energies of the sublevels are determined by the crystal field parameters, which are a quantitative measure of the strength and symmetry of the ion's local environment.
Table 1: Illustrative Stark Splitting of the Tb³⁺ (⁷F₆) Ground State
| Original State | J Value | Degeneracy (2J+1) | State in Crystal Field | Number of Stark Sublevels |
|---|
Note: This table illustrates the principle of Stark splitting. The actual energy values of the sublevels are specific to the compound's precise crystal structure.
Correlation between Crystal Field Symmetry and Emission Spectra Fine Structure
The fine structure observed in the high-resolution emission spectra of terbium acetate hydrate is a direct spectroscopic manifestation of the Stark splitting of the Tb³⁺ energy levels. The characteristic green luminescence of the compound arises from electronic transitions originating from the excited ⁵D₄ state to the various ⁷Fⱼ (J = 6, 5, 4, 3) ground state manifolds. mdpi.commdpi.com
Each of these primary emission bands is not a single line but is composed of a number of sharper, well-resolved peaks. This fine structure is due to transitions from the lowest-energy Stark level of the ⁵D₄ excited state to the individual Stark sublevels of the terminal ⁷Fⱼ states. The number of observed peaks within a given ⁵D₄ → ⁷Fⱼ transition is directly correlated with the symmetry of the Tb³⁺ site. For a low-symmetry environment, such as the triclinic crystal system reported for similar hydrated lanthanide acetates, the degeneracy of the ⁷Fⱼ levels is expected to be fully lifted, leading to the maximum number of possible transitions and thus a rich, complex fine structure. researchgate.net
For instance, the most intense emission band, corresponding to the ⁵D₄ → ⁷F₅ transition, will be split into a number of components corresponding to transitions to the (2J+1) = 11 Stark sublevels of the ⁷F₅ state. The relative intensities of these individual peaks are governed by the selection rules for electric dipole transitions, which are relaxed by the low-symmetry crystal field. researchgate.net The analysis of this fine structure at low temperatures can provide invaluable information about the local coordination geometry of the Tb³⁺ ion. researchgate.netmdpi.com
Table 2: Correlation of Tb³⁺ Emission Bands and Electronic Transitions
| Emission Peak (approx. nm) | Transition | J Value of Final State | Maximum Number of Stark Sublevels |
|---|---|---|---|
| 490 | ⁵D₄ → ⁷F₆ | 6 | 13 |
| 544 | ⁵D₄ → ⁷F₅ | 5 | 11 |
| 585 | ⁵D₄ → ⁷F₄ | 4 | 9 |
The well-resolved nature of these emission peaks in the solid state is a clear indicator of a well-defined crystalline structure where the Tb³⁺ ions occupy specific sites with consistent coordination environments. researchgate.net This direct correlation between the crystal field symmetry and the emission fine structure is a powerful tool in the study of lanthanide-containing materials, allowing for spectroscopic determination of the electronic structure which underpins the material's photophysical and magnetic properties. nih.gov
Computational Chemistry and Theoretical Modeling of Acetic Acid;terbium 3+ ;hydrate
Density Functional Theory (DFT) Applications
Density Functional Theory has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. researchgate.netlu.lv While particularly effective for ground-state properties, time-dependent DFT (TD-DFT) can be employed to investigate excited states.
Electronic Structure Elucidation
DFT calculations are instrumental in elucidating the electronic structure of terbium(III) acetate (B1210297) hydrate (B1144303). The starting point for such calculations is the geometry of the complex. The crystal structure of a related compound, terbium(III) acetate tetrahydrate, has been reported as a dimeric complex with the formula [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O. In this structure, the terbium ions are bridged by acetate ligands. nih.gov
A key aspect of the electronic structure is the distribution of electron density. The table below illustrates typical calculated parameters from DFT studies on related systems, which would be analogous to what one would seek for terbium(III) acetate hydrate.
| Parameter | Representative Value | Significance |
| Mulliken Charge on Tb(III) | +1.5 to +2.5 | Indicates the degree of covalent character in the metal-ligand bonds. |
| Tb-O Bond Length (Å) | 2.3 - 2.5 | Provides insight into the coordination geometry and strength of the interaction. nih.gov |
| HOMO-LUMO Gap (eV) | Variable | Influences the electronic stability and reactivity of the complex. |
Prediction of Spectroscopic Properties (Absorption and Emission Profiles)
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of terbium(III) acetate hydrate. researchgate.net These calculations yield the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For terbium(III) complexes, the absorption spectrum is typically dominated by transitions within the 4f shell, although ligand-to-metal charge transfer (LMCT) bands can also be present. mdpi.com
The characteristic green luminescence of terbium(III) complexes arises from the ⁵D₄ → ⁷Fₙ transitions. mdpi.comresearchgate.netresearchgate.net TD-DFT can, in principle, model these emission processes, although accurately predicting the emission wavelengths and intensities for lanthanide complexes remains a significant challenge due to the complex interplay of electronic states and spin-orbit coupling. researchgate.net The table below shows typical emission peaks for a Tb(III) complex. mdpi.com
| Transition | Wavelength (nm) | Relative Intensity |
| ⁵D₄ → ⁷F₆ | ~490 | Strong |
| ⁵D₄ → ⁷F₅ | ~545 | Very Strong |
| ⁵D₄ → ⁷F₄ | ~585 | Moderate |
| ⁵D₄ → ⁷F₃ | ~620 | Weak |
Advanced Ab Initio Wave Function Methods (e.g., CASSCF/SO, CAS-NEVPT2/SOC)
To accurately describe the electronic structure and spectroscopy of lanthanide complexes, methods that explicitly account for electron correlation and spin-orbit coupling are necessary. rsc.org Advanced ab initio wave function methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are well-suited for this purpose. rsc.orgresearchgate.net
For a terbium(III) ion with a 4f⁸ electronic configuration, the active space in a CASSCF calculation would typically consist of the eight 4f electrons distributed among the seven 4f orbitals, denoted as CAS(8,7). rsc.org This approach provides a robust description of the multiconfigurational nature of the 4f electronic states. To further improve the accuracy, dynamic electron correlation can be included using methods like second-order N-electron valence state perturbation theory (NEVPT2).
Incorporating Spin-Orbit Coupling Corrections
Spin-orbit coupling (SOC) is a relativistic effect that is particularly strong in heavy elements like terbium and is crucial for understanding the magnetic and spectroscopic properties of its complexes. rsc.org The interaction between the spin and orbital angular momenta of the electrons leads to a splitting of the electronic terms into a manifold of states.
The CASSCF wave function can be used as a basis for treating spin-orbit coupling, often through methods like the State-Interaction with Spin-Orbit Coupling (SI-SO) or Restricted Active Space State Interaction (RASSI-SO). rsc.org These calculations provide the energies of the spin-orbit states and the composition of their wave functions in terms of the spin-free states. The table below presents an example of calculated energy levels for a Tb(III) ion in a complex, illustrating the splitting of the ground ⁷F₆ multiplet. rsc.org
| State (Pseudo-doublet) | Energy (cm⁻¹) | g_z |
| 1 | 0.00 | 17.81 |
| 2 | 167.34 | 12.42 |
| 3 | 200.28 | - |
| 4 | 282.00 | - |
| 5 | 326.48 | 10.84 |
Theoretical Insights from Ligand Field Theory and Crystal Field Theory
Ligand Field Theory (LFT) and its simpler electrostatic counterpart, Crystal Field Theory (CFT), provide a powerful framework for understanding the influence of the coordinating ligands on the electronic states of the central metal ion. researchgate.net In the context of terbium(III) acetate hydrate, the acetate and water ligands create an electrostatic field that lifts the degeneracy of the 4f orbitals.
The effect of the ligand field is to split the ⁷Fₙ and ⁵Dₙ terms of the free terbium(III) ion into a series of Stark levels. The magnitude of this splitting is determined by the strength and symmetry of the ligand field. The number of resulting levels is dictated by the point group symmetry of the coordination environment around the terbium ion. In the dimeric structure of terbium(III) acetate tetrahydrate, the coordination environment of each terbium ion is of low symmetry.
The splitting of the emission bands in the luminescence spectrum of a terbium(III) complex is a direct consequence of the ligand field splitting of the ⁷Fₙ levels. researchgate.net By analyzing the high-resolution emission spectra, it is possible to experimentally determine the energies of the Stark levels. These experimental energies can then be fitted using a crystal field Hamiltonian to extract a set of crystal field parameters (CFPs), which quantify the strength of the ligand field.
Theoretical calculations, particularly CASSCF/SO, can also be used to predict the ligand field splitting and, in turn, the CFPs. rsc.org This allows for a direct comparison between theory and experiment, providing a detailed understanding of the ligand field effects in terbium(III) acetate hydrate.
Advanced Applications in Materials Science and Analytical Chemistry
Luminescent Materials and Optoelectronic Devices
The characteristic green emission and long luminescence lifetime of the terbium(III) ion are central to its use in luminescent materials. Acetic acid;terbium(3+);hydrate (B1144303) serves as a key precursor in the synthesis of these materials, enabling the development of advanced phosphors and optoelectronic devices. sigmaaldrich.comscientificlabs.co.uk
Development of Green-Emitting Phosphors for Displays and Lighting
Acetic acid;terbium(3+);hydrate is an important activator for green phosphors. heegermaterials.com These phosphors are integral to technologies such as color television tubes and specialized lasers. heegermaterials.com The terbium(III) ion (Tb³⁺), when incorporated into a host material, exhibits strong luminescence. acs.org The emission spectrum of Tb³⁺ is characterized by sharp bands, with the most intense being the green emission at approximately 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. noahchemicals.com
Research has focused on various host matrices for Tb³⁺ doping to optimize the luminescent properties for display and lighting applications. For instance, terbium-doped gadolinium orthovanadate-phosphate (GdV,PO₄:Tb³⁺) powder phosphors have been synthesized using solution combustion methods, demonstrating the versatility of terbium in different chemical environments. acs.org The efficiency of the green emission can be influenced by the host lattice and the presence of co-dopants. For example, in silicate (B1173343) phosphors, dysprosium (Dy³⁺) ions can act as a sensitizer, transferring energy to Tb³⁺ ions and enhancing the green luminescence. noahchemicals.com The process involves the energetic resonance between the ⁴F₉/₂ level of Dy³⁺ and the ⁵D₄ level of Tb³⁺, leading to an increased population of the excited state of terbium and consequently, a more intense green light emission. noahchemicals.com
The thermal decomposition of terbium acetate (B1210297) tetrahydrate is a key step in producing terbium oxide, a crucial component in many phosphors. The tetrahydrate form loses its water molecules at 60 °C, becomes anhydrous at 180 °C, and starts to decompose to terbium oxide at 220 °C, with the process completing at 650 °C. rsc.org
Table 1: Emission Characteristics of Tb³⁺ in Different Phosphor Hosts
| Host Material | Excitation Wavelength (nm) | Major Emission Peak (nm) | Corresponding Transition | Reference |
| Silicate Glass | Not specified | ~545 | ⁵D₄ → ⁷F₅ | americanelements.com |
| Ba₁.₃Ca₀.₇-ₓ-ySiO₄:xDy³⁺/yTb³⁺ | ~350 | ~545 | ⁵D₄ → ⁷F₅ | noahchemicals.com |
| GdV,PO₄:Tb³⁺ | Not specified | Not specified | Not specified | acs.org |
| YAG | 270 | 543 | ⁵D₄ → ⁷F₅ | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the headers.
Fabrication and Performance Evaluation of White Light-Emitting Diodes (WLEDs)
The development of energy-efficient solid-state lighting has led to extensive research into white light-emitting diodes (WLEDs). A common approach to generating white light is to combine a blue-emitting LED with one or more down-converting phosphors. Terbium-based green phosphors, derived from precursors like this compound, play a crucial role in this technology.
In one configuration, a blue LED chip is coated with a blend of phosphors, typically a yellow-emitting phosphor and a red-emitting phosphor. The addition of a green-emitting terbium phosphor can improve the color rendering index (CRI) of the resulting white light, making it appear more natural to the human eye.
The performance of these WLEDs is evaluated based on several parameters, including luminous efficacy, color rendering index, and long-term stability. While some organic-based down-converting materials in white hybrid LEDs (WHLEDs) can suffer from photo-assisted oxidation, inorganic phosphors derived from terbium acetate generally offer greater stability. nih.gov
Table 2: Performance of WLEDs Incorporating Terbium-based Phosphors
| WLED Type | Phosphor System | Achieved Luminous Efficacy (lm/W) | Key Feature | Reference |
| WHLED | Polymer-based down-converting coating | ~200 (under inert atmosphere) | High initial efficacy | nih.gov |
| WHLED | Coordination complex-based coatings | 100 (under N₂), 70 (ambient) | Good stability | nih.gov |
| WLED | Ba₁.₃Ca₀.₇-ₓ-ySiO₄:xDy³⁺/yTb³⁺ | Not specified | Tunable emission color | noahchemicals.com |
This table is interactive. You can sort and filter the data by clicking on the headers.
Chemical Sensing and Biosensing Platforms
The distinct luminescent properties of terbium(III) complexes, such as long decay times and sharp emission bands, make them ideal candidates for the development of sensitive and selective chemical and biosensing platforms. This compound can serve as a source of terbium ions for the in-situ formation of these luminescent probes.
Implementation of Time-Resolved Luminescence Detection in Analytical Assays
Time-resolved luminescence (TRL) is a powerful analytical technique that utilizes the long luminescence lifetime of lanthanide ions like terbium(III) to eliminate background fluorescence from the sample matrix. This results in a significantly improved signal-to-noise ratio and, consequently, higher sensitivity.
In a typical TRL assay, a terbium complex is excited with a short pulse of light. The detection is then time-gated, meaning the measurement of the terbium emission is delayed for a short period (microseconds) after the excitation pulse. During this delay, the short-lived background fluorescence from other molecules in the sample decays completely, while the long-lived emission from the terbium complex persists.
This technique has been successfully applied to the detection of various biological molecules and markers. For example, a method for the detection of nicotinic acid, a biomarker for Mycobacterium tuberculosis, is based on the luminescence increase of Tb³⁺ complexes. The energy transfer from the excited nicotinic acid to the terbium ion leads to a detectable luminescent signal. Time-resolved detection is crucial in this application to circumvent interference from other metabolites that may also absorb the excitation light.
Design of Luminescent Probes for Specific Analyte Detection
The design of luminescent probes based on terbium(III) often involves the "antenna effect." In this mechanism, an organic ligand, or "antenna," absorbs excitation light and efficiently transfers the energy to the central terbium ion, which then emits its characteristic luminescence. The interaction of a specific analyte with this complex can either enhance or quench the luminescence, providing a basis for detection.
These probes can be designed for high selectivity. For instance, a novel terbium complex has been developed for the selective detection of the pesticide malathion (B1675926) in water samples. The probe's luminescence is quenched upon binding to malathion, and this quenching is highly specific, with minimal interference from other organophosphorus pesticides. The detection mechanism was identified as static quenching through the formation of a complex between the probe and malathion.
Similarly, a spectrofluorimetric method for determining prucalopride (B966) succinate (B1194679) relies on the formation of a ternary complex with terbium chloride and 8-hydroxyquinoline, which enhances the luminescence. The method demonstrates high sensitivity, with a detection limit in the nanogram per milliliter range.
Hydroxyl radicals (•OH) are highly reactive oxygen species (ROS) that can cause significant damage to biological molecules. The development of sensitive and selective probes for •OH is crucial for understanding its role in various pathological processes. Terbium(III) complexes have been engineered for this purpose.
One approach involves designing a "pro-probe" that is initially non-luminescent. A specific reaction with a hydroxyl radical converts the pro-probe into a highly luminescent terbium chelate. For example, a probe, N,N,N¹,N¹-[2,6-bis(3'-aminomethyl-1'-pyrazolyl)-4-(p-aminophenoxy)methylene-pyridine] tetrakis(acetate)-Tb³⁺ (BMPTA-Tb³⁺), was designed for the time-resolved luminescence detection of •OH. This probe is almost non-luminescent but reacts selectively with hydroxyl radicals to form a highly luminescent product, resulting in a 49-fold increase in the luminescence quantum yield and a long luminescence lifetime of 2.76 ms.
Another strategy utilizes a bimolecular probe system consisting of a terbium complex with open coordination sites and a reactive "pre-antenna." The pre-antenna, an aromatic acid or amide, reacts with the hydroxyl radical to become hydroxylated. This hydroxylated antenna then binds to the terbium complex and sensitizes its emission. The trimesamide/Tb-DO3A system, for example, shows a roughly 1000-fold increase in metal-centered time-delayed emission upon hydroxylation of the pre-antenna by •OH. nih.gov This system demonstrates excellent selectivity for hydroxyl radicals over other reactive oxygen and nitrogen species.
Table 3: Terbium-Based Probes for Analyte Detection
| Analyte | Probe System | Detection Principle | Key Finding | Reference |
| Malathion | Terbium(III) complex with a synthesized ligand | Luminescence Quenching | Selective detection with a limit of 0.118 µM. | |
| Prucalopride Succinate | Ternary complex of Tb³⁺, 8-hydroxyquinoline, and the analyte | Luminescence Enhancement | Highly sensitive with a detection limit of 2.81 ng/mL. | |
| Nicotinic Acid | Terbium(III) complexes | Luminescence Enhancement | Enables detection of a tuberculosis biomarker. | |
| Hydroxyl Radical | BMPTA-Tb³⁺ | "Turn-on" Luminescence | 49-fold increase in quantum yield upon reaction. | |
| Hydroxyl Radical | Trimesamide/Tb-DO3A | "Turn-on" Luminescence | ~1000-fold increase in time-delayed emission. nih.gov | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the headers.
Nucleic Acid and STAT3 Oligonucleotide Sensing
Terbium(III) luminescence is a powerful tool for the analysis of nucleic acids. The intrinsic fluorescence of the Tb³⁺ ion can be significantly enhanced upon interaction with nucleic acids, particularly with unpaired residues like guanine. nih.govacs.org This phenomenon forms the basis of sensitive probes for detecting DNA and RNA. nih.govacs.org
Research has demonstrated that the binding of Tb³⁺ to nucleic acids involves two primary sites: the phosphate (B84403) backbone and the electron-donating groups on the nucleoside bases. nih.gov This interaction can be modulated by factors such as the chain length of the polynucleotide and the protonation state of the bases. nih.gov For instance, the enhancement of Tb³⁺ fluorescence is notably increased with longer polynucleotide chains and is abrogated by the protonation of the N-7 site of guanine. nih.gov
This selective enhancement allows for the development of probes that can distinguish between different nucleic acid structures. For example, Tb³⁺ complexes can be designed to exhibit intense luminescence in the presence of specific DNA sequences, with detection limits reaching the nanogram per milliliter range. researchgate.net One study reported a detection limit of 3 ng/mL for DNA using a terbium complex with a 2-oxo-4-hydroxyquinoline-3-carboxylic acid amide derivative as a probe. researchgate.net The development of such sensitive probes is crucial for applications in molecular diagnostics and biomedical research, including the detection of specific oligonucleotides like STAT3, which are important in cancer research.
Enzymatic Activity Detection (e.g., Esterase, Protease)
The modulation of terbium(III) luminescence provides a versatile platform for developing assays to detect enzymatic activity. These assays are often based on the enzymatic conversion of a substrate into a product that either enhances or quenches the luminescence of a nearby Tb³⁺ complex.
A notable application is in the detection of esterase activity. nih.govamericanelements.comnih.gov Esterases are a broad class of enzymes that hydrolyze esters into an acid and an alcohol. nih.govamericanelements.comnih.gov A continuous assay for esterase activity has been developed using esters of thiopheneacetic acid. nih.govnih.gov In this system, the esterase-catalyzed hydrolysis of the substrate releases 2-thiopheneacetic acid. The carboxylate group of this product then sensitizes the luminescence of Tb³⁺, leading to a detectable signal. nih.gov This method is advantageous as it allows for the use of small, aliphatic substrates, expanding the range of esterase specificities that can be studied. nih.govamericanelements.comnih.gov The assay has demonstrated sensitivity in the sub-micromolar range and has been successfully applied to measure esterase activity in both purified and unpurified cell lysates. nih.govnih.gov
Similarly, terbium-based probes have been developed for detecting protease activity. For instance, a time-gated Förster Resonance Energy Transfer (TR-FRET) system was designed using a terbium complex and a green fluorescent protein (GFP). nih.gov The enzymatic cleavage of a linker between the Tb³⁺ donor and the GFP acceptor by a protease, such as caspase-3, disrupts the energy transfer, leading to a measurable change in the luminescence signal. nih.gov
Ascorbic Acid Quenching-Based Sensors
The luminescence of terbium(III) complexes can be effectively quenched by certain molecules, a principle that has been harnessed to create sensors for various analytes, including ascorbic acid (Vitamin C). mdpi.comsemanticscholar.org Ascorbic acid is a vital antioxidant, and methods for its accurate detection are important in fields ranging from food science to medicine.
Sensors based on this quenching mechanism typically involve a terbium complex that exhibits strong luminescence. mdpi.comsemanticscholar.org Upon the introduction of ascorbic acid, the luminescence is diminished in a concentration-dependent manner. mdpi.comsemanticscholar.org This quenching can occur through different mechanisms, including dynamic quenching, where the excited state of the terbium complex is deactivated through collisions with ascorbic acid. mdpi.comsemanticscholar.org The relationship between the luminescence intensity and the concentration of the quencher (ascorbic acid) can often be described by the Stern-Volmer equation. semanticscholar.org
For example, a sensor utilizing a terbium(III)-1,10-phenanthroline complex has been developed for the detection of ascorbic acid. mdpi.comsemanticscholar.org The formation of a mixed-ligand complex with ascorbic acid leads to a quenching of the terbium fluorescence, with a bimolecular quenching constant of 2.5 × 10⁸ M⁻¹·s⁻¹. mdpi.comsemanticscholar.org This system allows for the detection of ascorbic acid with a limit of 7.4 × 10⁻⁵ mol·L⁻¹. mdpi.comsemanticscholar.org The sensitivity of such sensors can be further enhanced by incorporating the terbium complexes into micellar systems. mdpi.comsemanticscholar.org
Another approach involves the use of LaF₃:Ce,Tb nanoparticles. rsc.org These nanoparticles exhibit strong fluorescence that is quenched by ascorbic acid due to an overlap between the nanoparticle's excitation spectrum and the absorption spectrum of ascorbic acid. rsc.org This method has shown a linear response for ascorbic acid concentrations in the range of 8.0 × 10⁻⁶ to 1.0 × 10⁻⁴ mol L⁻¹, with a detection limit of 2.4 × 10⁻⁶ mol L⁻¹. rsc.org
Environmental Pollutant Monitoring
Luminescent probes based on terbium compounds are increasingly being explored for the detection of environmental pollutants. heegermaterials.comrsc.org The high sensitivity and selectivity of these probes make them suitable for identifying trace amounts of contaminants in various environmental matrices.
Terbium-based metal-organic frameworks (MOFs) have emerged as a promising class of materials for this purpose. researchgate.netnih.govmdpi.com These materials consist of terbium ions linked by organic ligands to form a porous structure. researchgate.netmdpi.com The pores can selectively adsorb pollutant molecules, which can then interact with the terbium ions to either enhance or quench their luminescence. For instance, a terbium-based MOF has been shown to be an effective sensor for nitroaromatic compounds, which are common components of explosives. mdpi.com The luminescence of this MOF is quenched in the presence of molecules like 3-nitrotoluene (B166867) and 4-nitro-m-xylene, with detection limits in the nanomolar range (around 350 nM). mdpi.com
Another application is the detection of organophosphorus pesticides. nih.govmdpi.com A terbium-based MOF system coupled with acetylcholinesterase has been developed for the detection of chlorpyrifos. nih.gov The pesticide inhibits the enzyme, leading to a change in the production of H₂O₂, which in turn affects the luminescence of the MOF. nih.gov This system demonstrated high sensitivity with a detection limit of 0.04 μg·L⁻¹. nih.gov Similarly, a luminescent terbium complex has been designed for the selective detection of malathion in water samples, operating on a chelation-enhanced luminescence quenching mechanism. mdpi.com
Furthermore, terbium-based sensors have been developed for the detection of heavy metal ions. For example, terbium-doped zinc sulfide (B99878) nanoparticles exhibit enhanced terbium emission upon co-doping with lead ions (Pb²⁺), providing a basis for lead ion sensing in aqueous media. acs.org
Lanthanide-Doped Nanoparticles in Advanced Biosensing Systems
Lanthanide-doped nanoparticles, including those containing terbium, are at the forefront of advanced biosensing technologies. nih.govmdpi.comresearchgate.net These nanoparticles offer several advantages over traditional fluorescent probes, such as a long luminescence lifetime, sharp emission peaks, and high photostability. nih.govmdpi.comnih.gov Terbium(III) acetate hydrate can serve as a dopant in the synthesis of these advanced nanomaterials. sigmaaldrich.comsigmaaldrich.com
The long luminescence lifetime of terbium-doped nanoparticles, which can be in the range of microseconds to milliseconds, is particularly beneficial for time-resolved detection techniques. nih.govmdpi.com This allows for the elimination of short-lived background fluorescence from biological samples, thereby significantly improving the signal-to-noise ratio and detection sensitivity. nih.govmdpi.com
These nanoparticles can be functionalized with specific biomolecules to create highly selective biosensors. mdpi.com For example, terbium-doped nanoparticles have been used in immunoassays and as probes for specific DNA sequences. mdpi.com In one application, NaYF₄:Ce/Tb nanocrystals were used in a FRET-based biosensor to detect avidin (B1170675) with a limit of detection of 5 nM. nih.gov
Furthermore, the unique optical properties of lanthanide-doped nanoparticles, such as upconversion (converting lower-energy near-infrared light to higher-energy visible light), enable their use in deep-tissue imaging and sensing with reduced photodamage to biological tissues. mdpi.comresearchgate.net The ability to tune the emission color by co-doping with other lanthanides also opens up possibilities for multiplexed detection of several analytes simultaneously. mdpi.com The biomedical applications of terbium-based nanoparticles are extensive, ranging from bioimaging and biosensors to drug delivery and tissue engineering. nih.govbohrium.comacs.org
Terbium Analogues in Magnetic Resonance Imaging (MRI) Biosensor Studies (e.g., Hydration Number Determination)
While gadolinium(III) complexes are the most common lanthanide-based contrast agents in MRI, terbium(III) analogues play a crucial role in the research and development of new MRI biosensors. Although terbium itself is not typically used for direct imaging due to its magnetic properties, its luminescent characteristics are invaluable for studying the fundamental properties of lanthanide complexes that are relevant to MRI contrast agents.
One of the key parameters that influences the efficacy of a lanthanide-based MRI contrast agent is the number of water molecules directly coordinated to the metal ion, known as the hydration number (q). This is because the contrast enhancement in MRI is primarily due to the exchange of these coordinated water molecules with the bulk water in the surrounding tissue.
Luminescence studies of terbium(III) analogues of potential gadolinium(III)-based MRI contrast agents provide a convenient and accurate method for determining the hydration number. The luminescence lifetime of terbium(III) is highly sensitive to the presence of O-H oscillators from coordinated water molecules, which provide an efficient pathway for non-radiative de-excitation of the terbium ion. By measuring the luminescence decay rates of the terbium complex in both H₂O and D₂O, the hydration number can be precisely calculated. This is because the lower vibrational frequency of O-D bonds in D₂O leads to a much slower non-radiative decay rate compared to O-H bonds.
This technique is widely used in the design and characterization of new chelating agents for lanthanides, aiming to optimize the hydration number for improved relaxivity and, consequently, better contrast in MRI. These studies are essential for understanding the structure-activity relationships of these complexes and for developing more effective and responsive MRI contrast agents.
Catalytic Applications and Mechanistic Studies
Terbium(III) acetate hydrate serves as a precursor for the synthesis of various terbium-containing catalysts and is itself used in certain catalytic reactions. heegermaterials.comsigmaaldrich.comsigmaaldrich.com The catalytic activity of terbium and other lanthanides often stems from their Lewis acidic nature, allowing them to activate substrates by coordinating to Lewis basic sites.
Terbium(III) acetate can be used to prepare terbium oxide catalysts, which have applications in various chemical transformations. sigmaaldrich.comsigmaaldrich.com Furthermore, terbium compounds are employed as catalysts in organic synthesis. For instance, a novel 3D terbium metal-organic framework (MOF) has been shown to act as an efficient heterogeneous Lewis acid catalyst for the cyanosilylation of aldehydes. nih.gov The porous structure of the MOF provides a microenvironment that facilitates the proximity of the substrates to the Lewis acidic terbium catalytic sites, and the catalyst can be recycled multiple times without significant loss of activity. nih.gov
Mechanistic studies are crucial for understanding and optimizing these catalytic processes. Techniques such as infrared spectroscopy and fluorescence titration can be used to investigate the activation of substrates within the catalyst's channels. nih.gov In the case of the cyanosilylation reaction catalyzed by the terbium MOF, these studies have provided evidence for the activation of the aldehyde substrate within the MOF's pores. nih.gov
While the search results provide specific examples of terbium-based catalysts, they also point to the broader use of lanthanide compounds, including acetates and triflates, in catalysis. americanelements.comresearchgate.net For example, ytterbium(III) triflate has been shown to be an effective catalyst for the imino-ene reaction. researchgate.net Mechanistic investigations in these systems provide insights into the role of the lanthanide ion in promoting the reaction, which is often through the formation of a reactive intermediate. researchgate.net
The study of quenching mechanisms in terbium luminescence also provides a model for understanding intermolecular interactions and energy transfer processes, which are fundamental concepts in catalysis and photochemistry. acs.org
Table of Compound Names
| Common Name | IUPAC Name | Other Names |
| This compound | Terbium(III) acetate hydrate | Terbium acetate hydrate |
| Terbium oxide | Terbium(III,IV) oxide | - |
| Terbium chloride | Terbium(III) chloride | - |
| Gadolinium | Gadolinium | - |
| Ytterbium(III) triflate | Ytterbium(III) trifluoromethanesulfonate | - |
| 1,10-phenanthroline | 1,10-Phenanthroline | Phen |
| Ascorbic acid | (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one | Vitamin C |
| 2-thiopheneacetic acid | 2-(Thiophen-2-yl)acetic acid | - |
| Green fluorescent protein | - | GFP |
| 3-nitrotoluene | 1-Methyl-3-nitrobenzene | - |
| 4-nitro-m-xylene | 1,3-Dimethyl-4-nitrobenzene | - |
| Chlorpyrifos | O,O-Diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | - |
| Malathion | Diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate | - |
| Lead | Lead | - |
| Aldehyde | - | - |
| Cyanosilylation | - | - |
This compound as a Catalyst or Catalyst Precursor
This compound, also known as terbium(III) acetate hydrate, is primarily utilized as a precursor for creating catalytically active materials rather than as a catalyst in its initial form. sigmaaldrich.comsigmaaldrich.com Its thermal decomposition characteristics make it an excellent starting material for the synthesis of terbium oxide (Tb₄O₇), a compound with notable catalytic applications. sigmaaldrich.com
The transformation from the acetate hydrate to the oxide is a key step. Research on the thermal genesis of terbium oxide from terbium acetate has detailed this process, showing how controlled heating can yield a high-purity catalyst. sigmaaldrich.com This method is valued for its ability to produce materials with specific surface areas and particle sizes, which are crucial for catalytic efficiency.
Applications for the resulting terbium-based catalysts include roles in petroleum and environmental protection. heegermaterials.com While the acetate itself is considered a reagent type for catalysis, its most significant contribution is as a reliable precursor for producing these high-performance oxide catalysts. sigmaaldrich.comscientificlabs.co.uk
Table 1: Applications of Terbium(III) Acetate Hydrate as a Catalyst Precursor
| Precursor Compound | Resulting Catalyst | Catalytic Application Area | Source |
|---|---|---|---|
| Terbium(III) acetate hydrate | Terbium Oxide (Tb₄O₇) | Organic Synthesis | sigmaaldrich.com |
Magneto-Optic Materials and Advanced Magnetic Properties
The terbium(III) ion possesses a significant magnetic moment, making its compounds, including the acetate hydrate, subjects of intense research for magnetic and magneto-optic applications. sigmaaldrich.comsigmaaldrich.com
Investigation of Paramagnetic Behavior
Terbium(III) compounds typically exhibit strong paramagnetic behavior due to the ⁷F₆ ground state of the Tb³⁺ ion. mdpi.com The magnetic properties of materials incorporating terbium are a direct result of these ionic characteristics. At room temperature, the magnetic susceptibility of terbium-containing compounds aligns well with the theoretical value expected for magnetically isolated Tb³⁺ ions. mdpi.com
For instance, in a study of a polymeric terbium(III) squarate hydrate complex, the experimental χₘT value at 300 K was 22.9 cm³ K mol⁻¹, which is in close agreement with the theoretical value of 23.6 cm³ K mol⁻¹ calculated for two independent Tb³⁺ ions. mdpi.com As the temperature decreases, the χₘT value typically declines, which is attributed to the depopulation of the Jz sublevels of the terbium ion's ground state. mdpi.com This behavior is characteristic of the paramagnetic nature of the Tb³⁺ ion in the crystal lattice. The inherent magnetism of terbium acetate is strong enough that its crystals can be lifted by a powerful neodymium magnet. sciencemadness.org
Field-Induced Single-Molecule Magnet (SMM) Characteristics
A significant area of advanced research involves the use of terbium complexes as single-molecule magnets (SMMs). uci.edu These materials can retain their magnetization after an external magnetic field is removed, but only at very low temperatures, a property known as magnetic hysteresis. mdpi.comuci.edu This behavior is a molecular-level phenomenon, making SMMs promising for applications in high-density information storage and quantum computing. researchgate.net
Terbium(III) is an excellent candidate for SMMs due to its high unquenched orbital moment and strong magnetic anisotropy. researchgate.netnih.gov Research has shown that certain terbium-based materials, while not showing SMM behavior in a zero field, can be induced to do so by applying an external DC magnetic field. This field suppresses quantum tunneling of magnetization, allowing the slow magnetic relaxation characteristic of SMMs to be observed. mdpi.com
For example, a polymeric terbium(III) squarate hydrate complex demonstrated field-induced SMM behavior. mdpi.com AC magnetic susceptibility measurements showed a frequency dependence under a 2000-Oe DC field, a clear indicator of SMM properties. From this data, an effective energy barrier (Uₑff) for the reorientation of magnetization was calculated to be 33 K. mdpi.com Similarly, heteroleptic terbium(III) trisphthalocyaninate complexes have been shown to exhibit SMM behavior with effective spin-reversal energy barriers as high as 222 cm⁻¹. mdpi.comresearchgate.net
Table 2: Magnetic Properties of Terbium-Based Complexes
| Complex | Magnetic Behavior | Key Findings | Source |
|---|---|---|---|
| Polymeric Terbium(III) Squarate Hydrate | Field-Induced SMM | Uₑff = 33(2) K under 2000-Oe DC field | mdpi.com |
| Terbium(III) Trisphthalocyaninate (solvent-free) | SMM | Uₑff = 222(9) cm⁻¹ | mdpi.comresearchgate.net |
| Terbium(III) Trisphthalocyaninate (solvate) | SMM | Uₑff = 93(7) cm⁻¹ | mdpi.comresearchgate.net |
Doping Applications in Advanced Crystalline Solid-State Devices
Terbium(III) acetate hydrate serves as a crucial dopant source for modifying the properties of various crystalline solid-state materials. fishersci.comthermofisher.com Doping involves intentionally introducing impurities into a material to alter its electrical, optical, or magnetic characteristics. The luminescent and magnetic properties of the Tb³⁺ ion make it a valuable dopant for applications in optoelectronics and spintronics. sigmaaldrich.comsigmaaldrich.com
A primary application is in the fabrication of phosphors and materials for electroluminescent devices. fishersci.com Terbium acetate hydrate can be used as a dopant to prepare lithium co-doped zinc oxide (ZnO) nanoparticles, which have applications in electro-optic and magnetic devices. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The introduction of Tb³⁺ ions into the ZnO host lattice creates new energy levels that facilitate specific electronic transitions, leading to desired optical emissions.
A detailed study on terbium-doped ZnO thin films prepared by sputtering showed that the Tb³⁺ ions were successfully incorporated into the ZnO crystal structure. mdpi.com This incorporation impeded the growth of grains and led to the emergence of photoluminescence bands caused by the intra-shell transitions of the Tb³⁺ ions, alongside the typical emissions from the ZnO host material. mdpi.com This ability to tune the optical and structural properties makes terbium acetate hydrate a versatile precursor for creating functional materials for advanced solid-state devices. samaterials.com
Future Research Directions and Emerging Paradigms
Rational Design of Multifunctional Materials Incorporating Acetic acid;terbium(3+);hydrate (B1144303)
The deliberate and intelligent design of multifunctional materials is a significant and expanding area of research. This approach aims to create advanced materials by integrating the luminescent properties of terbium(III) compounds with other functionalities like catalysis or sensing. Acetic acid;terbium(3+);hydrate serves as a valuable precursor in the synthesis of these sophisticated materials. heegermaterials.comsciopen.com
A key area of development is in the field of metal-organic frameworks (MOFs). These are crystalline materials where metal ions are connected by organic molecules. By using terbium(III) acetate (B1210297) hydrate as a metal source, researchers can construct MOFs that are highly luminescent. The choice of the organic linker molecule is crucial as it can be designed to have specific properties, such as binding sites for certain molecules. This allows for the creation of highly selective chemical sensors. When the target molecule binds to the linker, it can alter the energy transfer to the terbium(III) ion, causing a change in the luminescence, which signals the presence of the molecule. mdpi.com For example, a terbium-based MOF has demonstrated the ability to detect nitroaromatic molecules at micromolar concentrations through the quenching of its luminescence. mdpi.com
Another promising direction is the creation of hybrid materials. This involves incorporating terbium(III) complexes into other materials like polymers or nanoparticles. These composite materials can offer improved stability and processability. The rational design of these materials is guided by the principle of creating synergistic effects between the different components. sciopen.comresearchgate.net The development of such framework materials is seen as a sustainable approach, as they can often be recovered and reused. sciopen.com
Advancements in Time-Resolved Imaging and Diagnostics Methodologies
The long luminescence lifetime of terbium(III) complexes, which is in the microsecond to millisecond range, makes them ideal for time-resolved imaging and diagnostics. nih.govbmglabtech.com This is a significant advantage over traditional fluorescent molecules whose lifetimes are in the nanosecond range. Biological samples naturally fluoresce, creating a background signal that can interfere with measurements. Since this autofluorescence decays very quickly, time-resolved techniques can filter out this background noise by introducing a delay between the excitation pulse and the detection of the emitted light. bmglabtech.comnih.gov This results in a much clearer signal and higher sensitivity. nih.gov
Future research in this area is focused on several key aspects:
Developing Brighter Probes: Efforts are underway to synthesize terbium(III) complexes with higher quantum yields and longer lifetimes to further enhance detection sensitivity. researchgate.net
Multiplexed Assays: Researchers are working on creating systems that can detect multiple targets simultaneously. This can be achieved by using different lanthanide ions that emit light at different colors or by using advanced imaging techniques that can distinguish between different lifetimes. biorxiv.org
Live-Cell Imaging: A major goal is to use these luminescent probes to study biological processes in real-time within living cells. nih.gov This requires probes that are stable, non-toxic, and can be targeted to specific parts of the cell. Recent studies have demonstrated the use of terbium complexes for time-resolved microscopy in living mammalian cells. nih.gov
The table below summarizes the luminescence lifetimes of terbium(III) in different environments, highlighting its suitability for time-resolved applications.
| System | Average Lifetime (τ) | Reference |
| Terbium(III) complex bound to eDHFR | >100 µs | nih.gov |
| Terbium(III) bound to DREAM protein | ~1.8 ms | nih.govnih.govacs.org |
| Terbium(III)-DPA complex | ~2 ms | rsc.org |
| [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | 0.695 ms | mdpi.com |
Development of Novel Ligand Architectures for Enhanced Luminescence Performance
The brightness of a terbium(III) complex is highly dependent on the organic molecule, or ligand, that surrounds the terbium ion. A key mechanism for the luminescence of terbium(III) complexes is the "antenna effect," where the ligand absorbs light and then efficiently transfers that energy to the terbium(III) ion, which then emits its characteristic green light. nih.govnih.gov The design of new and improved ligands is a major focus of current research, with the goal of maximizing this energy transfer and thus the luminescence intensity. acs.orgacs.org
Several factors are considered in the design of these ligands:
Efficient Energy Transfer: The energy levels of the ligand must be well-matched with those of the terbium(III) ion to ensure efficient energy transfer. acs.orgnih.gov Studies have shown that modifying the ligand structure, for instance by adding electron-withdrawing groups, can tune these energy levels and significantly enhance the luminescence quantum yield. acs.org
Minimizing Quenching: The ligand should also protect the terbium(III) ion from its surroundings, as molecules like water can "quench" or diminish the luminescence. nih.gov
Stability: The resulting terbium(III) complex needs to be stable, especially for applications in biological systems. researchgate.net
Recent research has shown that even small modifications to the ligand can have a dramatic impact on the luminescence. For example, the addition of a single methyl group to a ligand was found to increase the luminescence quantum yield of the corresponding terbium(III) complex from 21% to 67%. acs.orgnih.govuea.ac.uk The table below presents data on the quantum yields of different terbium(III) complexes, illustrating the effect of ligand design.
| Complex | Quantum Yield (Φ) | Reference |
| [Tb(bbpen)(NO₃)] | 21 ± 2% | acs.orgnih.govuea.ac.uk |
| [Tb(bbppn)(NO₃)] | 67 ± 7% | acs.orgnih.govuea.ac.uk |
| [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | 18.4% | mdpi.com |
Predictive Computational Approaches for Tailored Terbium(III) Complex Synthesis
To accelerate the discovery of new and improved terbium(III) complexes, researchers are increasingly turning to computational methods. rsc.org These approaches allow for the prediction of the properties of a complex before it is even synthesized in the lab, saving time and resources.
Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to model the electronic structure and photophysical properties of these complexes. acs.orgnih.govuea.ac.uk These calculations can help to:
Predict the geometry of the complex.
Understand the energy transfer pathways from the ligand to the terbium(III) ion. rsc.org
Identify factors that may lead to quenching of the luminescence. rsc.org
By computationally screening large numbers of potential ligands, researchers can identify the most promising candidates for synthesis. This rational, theory-driven approach is a powerful tool for the tailored design of terbium(III) complexes with specific luminescent properties for a wide range of applications, from medical diagnostics to advanced optical materials. rsc.orgrsc.org
Q & A
Q. Table 1: Fluorescence Intensity vs. Tb/Y Ratio
| Tb:Y Ratio | Fluorescence Intensity (545 nm) |
|---|---|
| 1.0:0.0 | 1000 ± 50 |
| 0.7:0.3 | 1400 ± 60 |
| 0.5:0.5 | 1200 ± 70 |
What experimental factors lead to variability in fluorescence measurements of terbium acetate hydrate complexes?
Level: Advanced
Answer:
Key variables include:
- Hydration State : Incomplete dehydration (e.g., residual H₂O in the crystal lattice) can quench fluorescence via O-H oscillators .
- Ligand Ratios : Excess acetate or competing ligands (e.g., nitrate impurities) alter coordination geometry and LMCT efficiency .
- Measurement Conditions : Temperature fluctuations and excitation wavelength drift (±5 nm) can cause ±10% intensity variability. Use thermostatted cuvette holders and calibrate spectrometers before experiments .
How can terbium(III) acetate hydrate be integrated into MOF composites for ion sensing applications?
Level: Advanced
Answer:
A MOF-on-MOF approach is effective:
Synthesize a Zr-based MOF (e.g., UiO-66) as a host matrix.
Incorporate Tb(CH₃COO)₃ into the MOF pores via solvothermal synthesis.
Functionalize with fumaric acid to enhance F⁻ binding affinity.
The composite exhibits selective fluorescence quenching (~80% intensity loss at 10 mM F⁻) due to F⁻-induced ligand displacement and LMCT disruption .
What strategies mitigate inconsistent fluorescence data in terbium-based complexes?
Level: Advanced
Answer:
- Control Hydration : Dry samples under vacuum at 100°C for 24 hours to remove adsorbed water .
- Standardize Ligand Ratios : Use a 3:1 molar ratio of acetate to Tb³⁺ to ensure complete coordination .
- Reference Calibration : Include a pure Tb(NO₃)₃ solution as a fluorescence reference to normalize intensity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
